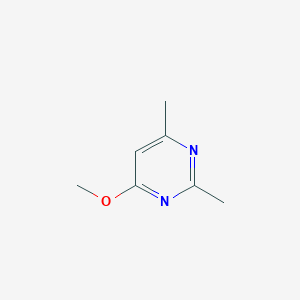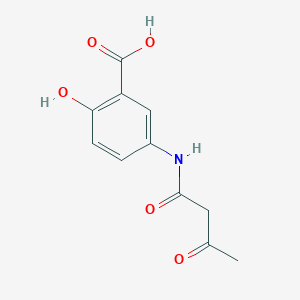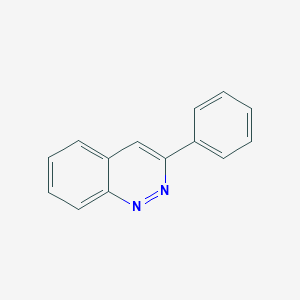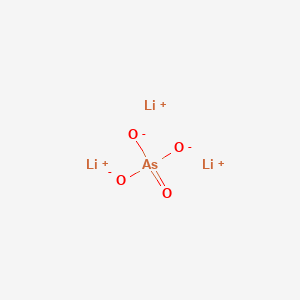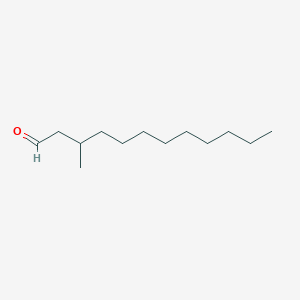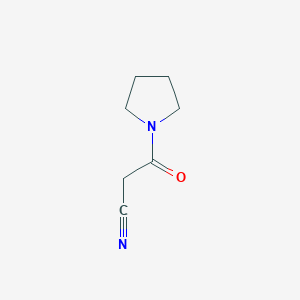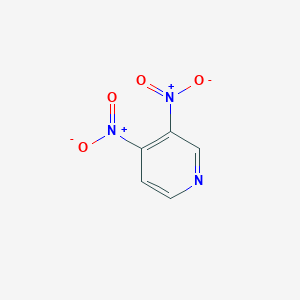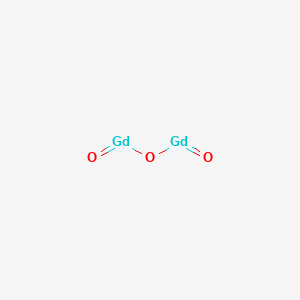
Oxo(oxogadoliniooxy)gadolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Oxo(oxogadoliniooxy)gadolinium is a complex inorganic compound that features gadolinium, a rare-earth element, in its structure. This compound is notable for its unique chemical properties and potential applications in various scientific fields, including materials science, chemistry, and medicine. Gadolinium compounds are particularly valued for their magnetic properties and their use as contrast agents in magnetic resonance imaging (MRI).
Mechanism of Action
Target of Action
Gadolinium-based compounds are generally known to interact with various biological targets due to their paramagnetic properties . They are often used as contrast agents in magnetic resonance imaging (MRI) due to their ability to alter the relaxation rates of water protons in their vicinity .
Mode of Action
Gadolinium-based compounds, in general, are known to interact with their targets through their paramagnetic properties . The gadolinium ion is useful as an MRI contrast agent because it has seven unpaired electrons, which is the greatest number of unpaired electron spins possible for an atom . Gadolinium molecules shorten the spin-lattice relaxation time (T1) of voxels in which they are present .
Biochemical Pathways
Gadolinium-based compounds are known to interact with various biochemical processes due to their paramagnetic properties .
Pharmacokinetics
Most gadolinium contrast agents are excreted through the renal system and therefore have a prolonged half-life in renal failure . The elimination half-life of gadodiamide, a gadolinium-based compound, in patients with severe renal disease is significantly longer compared to those with no renal dysfunction .
Result of Action
Exposure to gadolinium-based contrast agents (gbcas) is associated with gadolinium release and tissue deposition that may cause short- and long-term toxicity in several organs, including the kidney, the main excretion organ of most gbcas .
Action Environment
For instance, the synthesis methods, dopant amount and type, particle shape and size, and surface functionality can influence the optical behavior of these systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxo(oxogadoliniooxy)gadolinium can be synthesized through several methods, primarily involving the thermal decomposition of gadolinium precursors. Common precursors include gadolinium hydroxide, gadolinium nitrate, gadolinium carbonate, and gadolinium oxalate. The general reaction involves heating these precursors to high temperatures to induce decomposition and form the desired oxide compound.
For example, the thermal decomposition of gadolinium nitrate can be represented as follows:
2 Gd(NO3
Properties
IUPAC Name |
oxo(oxogadoliniooxy)gadolinium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Gd.3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYFGGMJZRTZKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Gd]O[Gd]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Gd2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051613 |
Source


|
| Record name | Gadolinium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12064-62-9 |
Source


|
| Record name | Gadolinium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

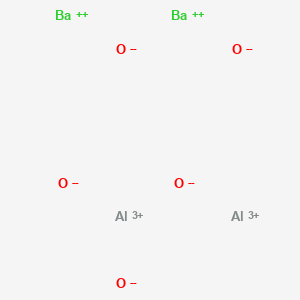
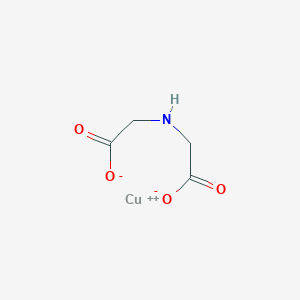
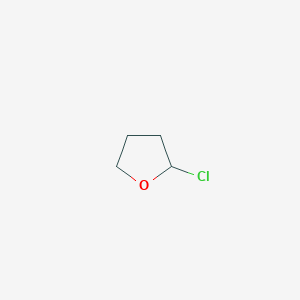
![Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)-](/img/structure/B82842.png)
